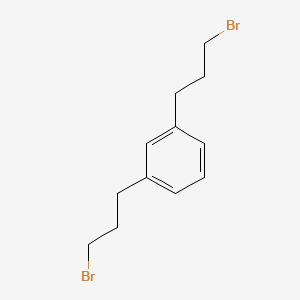![molecular formula C11H14O2 B3178149 Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate CAS No. 39863-21-3](/img/structure/B3178149.png)
Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate
Overview
Description
Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps . The reaction conditions include the use of Lithium Diisopropylamide (LDA) and Tetrahydrofuran (THF), followed by the addition of diphenyl diselenide and bromine . The reaction is then completed with the addition of aqueous hydrogen peroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,7-9H,2,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Asymmetric Catalysis
Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate is used in asymmetric catalysis, specifically in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones. This process achieves high enantioselectivity (up to 99% ee) and high catalytic activity, applicable to both cyclic and linear substrates (Otomaru et al., 2005).
Molecular Structure and Cycloaddition Reactions
The compound is involved in regioselective cycloaddition reactions. For instance, ethyl propiolate reacts with 1-(propergyl)-pyridinium-3-olate to form regioisomers and other derivatives, as revealed by spectral data and DFT quantum chemical calculations. This reaction demonstrates the compound's utility in forming structurally diverse products (Aboelnaga et al., 2016).
Microwave-Assisted Synthesis
This compound has been synthesized using microwave activation and dry media techniques. This method offers rapid, clean, and economical reactions with improved yields, highlighting its potential in efficient synthetic processes (Tesson & Deshayes, 2000).
Photochemical Reactions
The compound undergoes novel photochemical reactions, particularly when its radical cation is produced in a specific matrix environment. These reactions involve cleavage to yield complex cations, underlining its potential in advanced photochemical studies (Fujisaka et al., 1992).
Stereochemistry in Diels-Alder Synthesis
It is used to study stereochemistry in Diels-Alder reactions. For instance, reactions with ethyl cinnamate or ethyl 4,4,4-trifluorocrotonate favor specific bicyclo[2.2.2]octene stereochemistry. This insight is crucial for understanding and predicting the outcomes of such reactions (Bateson et al., 1991).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Mechanism of Action
Target of Action
The primary targets of Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The mode of action of Ethyl Bicyclo[22As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
- Absorption : High gastrointestinal absorption is predicted for this compound .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier, indicating it has the potential to affect the central nervous system .
- Metabolism : Currently, there is no specific information available about the metabolism of this compound .
- Excretion : Information on the excretion of this compound is currently unavailable .
These properties can significantly impact the bioavailability of the compound, which is an important factor in its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets . .
Biochemical Analysis
Biochemical Properties
Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, toxic or adverse effects, such as liver toxicity, have been reported.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, with certain tissues showing higher accumulation levels.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in metabolic processes . This localization can enhance or inhibit its activity, depending on the specific cellular context.
Properties
IUPAC Name |
ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,7-9H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQTZTQVDBODHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2CCC1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




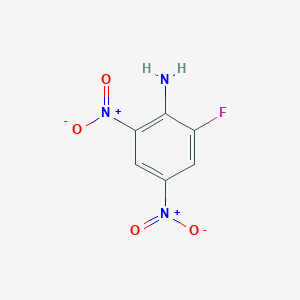
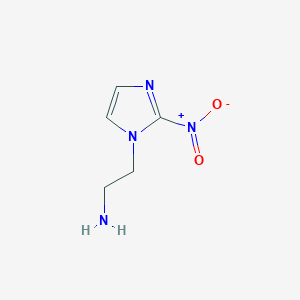
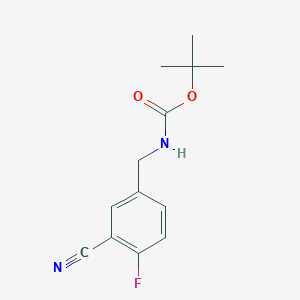

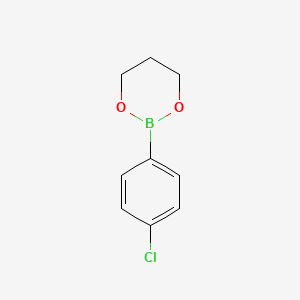
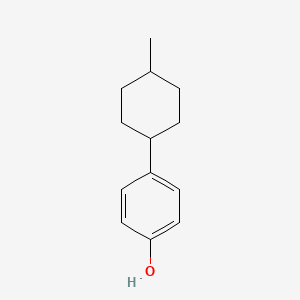
![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)


![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3178142.png)
![(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3178146.png)
